4-Hydroxy Estradiol 1-N7-Guanine

Description

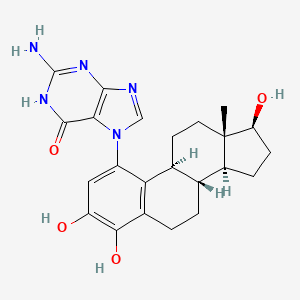

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBGPSXUBCIFE-URRUNNDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857771 | |

| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-91-0 | |

| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation of 4 Hydroxy Estradiol 1 N7 Guanine

Enzymatic Pathways Leading to Precursor Formation

The initial and critical step in the formation of 4-Hydroxy Estradiol (B170435) 1-N7-Guanine is the hydroxylation of estradiol to its catechol estrogen metabolite, 4-hydroxyestradiol (B23129) (4-OHE2). wikipedia.orgbslonline.org This reaction is primarily catalyzed by specific isoforms of the Cytochrome P450 enzyme system and can also be influenced by peroxidases.

Cytochrome P450 Enzyme Isoform Specificity (e.g., CYP1B1, CYP1A1) in 4-Hydroxylation of Estradiol

The hydroxylation of estradiol at the C-4 position is predominantly carried out by the Cytochrome P450 1B1 (CYP1B1) enzyme. wikipedia.orgnih.govmemphis.edu While other isoforms like CYP1A1 and CYP1A2 are primarily responsible for 2-hydroxylation, CYP1B1 exhibits a high catalytic efficiency for 4-hydroxylation. nih.govnih.govoup.com In fact, in extrahepatic tissues such as the breast, ovary, and uterus, where CYP1B1 is constitutively expressed, the formation of 4-OHE2 is favored over 2-hydroxyestradiol. wikipedia.org Studies have shown that at low estradiol concentrations, the rates of 2- and 4-hydroxylation can be approximately equal, highlighting the significance of the low Km of CYP1B1 for this reaction. nih.govnih.gov The expression of CYP1B1 can be induced by certain compounds, further increasing the potential for 4-OHE2 formation. nih.govnih.gov

| Enzyme Isoform | Primary Hydroxylation Product from Estradiol | Tissue Expression (Examples) | Significance in 4-OHE2 Formation |

| CYP1B1 | 4-Hydroxyestradiol (4-OHE2) | Breast, Ovary, Uterus, Kidney, Lung wikipedia.org | Major enzyme responsible for 4-hydroxylation, especially in extrahepatic tissues. wikipedia.orgnih.govmemphis.edu |

| CYP1A1 | 2-Hydroxyestradiol (2-OHE2) | Extrahepatic tissues wikipedia.orgoup.com | Primarily catalyzes 2-hydroxylation, with minor 4-hydroxylation activity. oup.comnih.gov |

| CYP1A2 | 2-Hydroxyestradiol (2-OHE2) | Liver wikipedia.orgmdpi.com | Major enzyme for 2-hydroxylation in the liver. wikipedia.orgmdpi.com |

Role of Peroxidases in Catechol Estrogen Oxidation

Peroxidases, such as those found in the uterus and other tissues, can also contribute to the oxidation of catechol estrogens. wikipedia.orgbslonline.orgnih.gov These enzymes can catalyze the conversion of 4-OHE2 to its semiquinone and quinone forms, which are the reactive species that ultimately interact with DNA. wikipedia.orgbslonline.org For instance, uterine peroxidase is known to be involved in the conversion of estrogen to its catechol forms. nih.gov Studies have demonstrated that enzymes like lactoperoxidase and horseradish peroxidase can activate 4-OHE2 to form DNA adducts. pnas.orgnih.govoup.com

Generation of Reactive Quinone Intermediates

Following the formation of 4-OHE2, the subsequent critical step is its oxidation to a highly reactive quinone intermediate, estradiol-3,4-quinone (B1197220) (E2-3,4-Q). This process can also lead to the generation of damaging reactive oxygen species through redox cycling.

Formation of Estradiol-3,4-quinone (E2-3,4-Q)

4-Hydroxyestradiol can be oxidized to estradiol-3,4-quinone (E2-3,4-Q) via a semiquinone intermediate. wikipedia.orgbslonline.org This oxidation can be catalyzed by microsomal cytochrome P450 enzymes or peroxidases. wikipedia.orgbslonline.org E2-3,4-Q is a potent electrophile that readily reacts with nucleophilic sites in DNA. wikipedia.org The formation of this quinone is considered a key step in the genotoxicity of estrogens, as it is the direct precursor to the formation of DNA adducts. pnas.orgnih.govacs.org

Redox Cycling Mechanisms and Reactive Oxygen Species Generation

The semiquinone intermediate formed during the oxidation of 4-OHE2 can undergo redox cycling. wikipedia.orgnih.gov In this process, the semiquinone can transfer an electron to molecular oxygen, regenerating the catechol estrogen and producing a superoxide (B77818) radical. wikipedia.orgoup.com This cycle can be catalyzed by enzymes like P450 reductase. wikipedia.org The superoxide radical can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide and highly reactive hydroxyl radicals. oup.comnih.gov This generation of ROS can cause oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine, in addition to the damage caused by direct adduction. nih.govacs.org The redox cycling of catechol estrogens is enhanced by the presence of reducing agents like NADPH and metal ions such as copper. nih.govacs.org

Adduction Chemistry

The final step in the formation of the target compound is the chemical reaction between the reactive estradiol-3,4-quinone and the guanine (B1146940) base in DNA.

Michael Addition Reaction with Deoxyguanosine N7 Position

The covalent binding of the estradiol-3,4-quinone (E2-3,4-Q) to DNA occurs via a well-established chemical mechanism known as a Michael addition reaction, or conjugate addition. nih.govlibretexts.orgmasterorganicchemistry.com In this reaction, the electron-rich N7 position of the guanine base in DNA acts as a nucleophile. oup.comnih.gov It attacks the electrophilic C1 position of the α,β-unsaturated ketone system within the A-ring of the E2-3,4-Q molecule. nih.govmasterorganicchemistry.com

The mechanism involves several key steps:

Nucleophilic Attack: The N7 atom of a deoxyguanosine residue attacks the C1 position of the E2-3,4-Q. nih.gov This forms a new carbon-nitrogen bond.

Enolate Formation: This attack pushes the π-electrons of the quinone system onto the oxygen atom at C4, forming an enolate intermediate. libretexts.orgmasterorganicchemistry.com

Rearomatization and Depurination: The process is followed by the slow restoration of the aromatic A ring and the fast cleavage of the N-glycosidic bond that connects the modified guanine base to the deoxyribose sugar in the DNA backbone. nih.gov This final step releases the 4-OHE2-1-N7-Gua adduct, leaving behind an apurinic site in the DNA strand. oup.comoup.com The formation of this adduct is a stoichiometric process, meaning one molecule of the estrogen quinone reacts with one purine (B94841) base. nih.gov

Stereochemical Considerations in Adduct Formation

The formation of the 4-OHE2-1-N7-Gua adduct is preceded by a critical, stereospecific metabolic step. The enzyme CYP1B1, particularly the human form, preferentially catalyzes the 4-hydroxylation of estradiol over the 2-hydroxylation pathway. nih.govnih.gov In contrast, other P450 enzymes like CYP1A1 and CYP1A2 favor the formation of 2-hydroxyestradiol. nih.gov This specificity of human CYP1B1 is a key determinant in producing the necessary precursor, 4-OHE2, which leads to the carcinogenic E2-3,4-Q. nih.gov While the rat and mouse CYP1B1 enzymes favor 2-hydroxylation, the human, monkey, and dog orthologs preferentially catalyze 4-hydroxylation, highlighting a species-specific difference in metabolic pathways. nih.gov

Factors Influencing Adduct Formation Rates

The rate at which 4-OHE2-1-N7-Gua adducts are formed is not constant but is influenced by a variety of biochemical and environmental factors. These include the concentration of the reactants, the expression and efficiency of metabolic enzymes, and the chemical stability of the adduct itself.

Substrate Concentration Kinetics

The kinetics of adduct formation are dependent on the concentrations of the reactive metabolites. The reaction between E2-3,4-Q and DNA to form depurinating adducts is significantly more robust compared to the reaction involving its isomer, estradiol-2,3-quinone (E2-2,3-Q). nih.gov When reacted with DNA, E2-3,4-Q forms much higher levels of depurinating adducts. nih.gov The half-life for the loss of the 4-OHE2-1-N7Gua adduct from DNA at 37°C is approximately 3 hours. nih.gov Mechanistic studies indicate that the decomposition of the cationic intermediate formed during the Michael addition is a first-order process with a half-life of 40 minutes at 30°C, leading to the final adduct and the release of the deoxyribose moiety. nih.gov

Enzyme Expression and Activity Modulation (e.g., genetic polymorphisms in CYP1B1, leptin effects)

The enzymatic machinery of the cell plays a pivotal role in determining the levels of adduct formation. The expression and activity of CYP1B1, the primary enzyme responsible for producing 4-OHE2, is a critical control point. rarediseasesjournal.comnih.gov

Genetic Polymorphisms in CYP1B1: Variations in the gene encoding CYP1B1 can significantly alter enzyme activity. nih.gov Certain single nucleotide polymorphisms (SNPs) in the CYP1B1 gene affect the enzyme's ability to metabolize estradiol. For instance, the Val432Leu polymorphism has been shown to increase the Michaelis constant (Km) for both 2- and 4-hydroxylation of estradiol, suggesting a less efficient binding of the substrate. nih.gov This altered enzymatic activity can lead to higher production of 4-OHE2, thereby increasing the substrate available for conversion to the DNA-reactive quinone. nih.gov

Table 1: Effect of CYP1B1 Polymorphisms on Estradiol Hydroxylation Kinetics

| CYP1B1 Variant | Metabolic Pathway | Km (µM) | Vmax (pmol/min/pmol P450) |

|---|---|---|---|

| Wild Type | 2-hydroxylation | 4.3 ± 0.6 | 13 ± 0.6 |

| 4-hydroxylation | 4.0 ± 0.6 | 17 ± 0.9 | |

| Arg48 to Gly | 2-hydroxylation | 4.1 ± 0.6 | 12 ± 0.6 |

| 4-hydroxylation | 4.1 ± 0.6 | 16 ± 0.9 | |

| Ala119 to Ser | 2-hydroxylation | 4.8 ± 0.7 | 13 ± 0.7 |

| 4-hydroxylation | 4.6 ± 0.7 | 18 ± 1.0 | |

| Val432 to Leu | 2-hydroxylation | 13.0 ± 2.7 | 12 ± 1.3 |

| 4-hydroxylation | 14.1 ± 2.9 | 17 ± 1.8 | |

| Asn453 to Ser | 2-hydroxylation | 5.3 ± 0.8 | 13 ± 0.8 |

| 4-hydroxylation | 5.0 ± 0.8 | 16 ± 1.0 |

Data sourced from a study on the functional consequences of CYP1B1 polymorphisms. nih.gov

Leptin Effects: The hormone leptin, which is associated with high adiposity, can also modulate the enzymes involved in estrogen metabolism. nih.govnih.gov Studies on MCF-7 breast cancer cells have shown that leptin significantly upregulates the expression of CYP1B1. nih.govcancerbiomed.org Concurrently, leptin reduces the expression of protective enzymes like Catechol-O-methyl transferase (COMT) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are responsible for detoxifying catechol estrogens and their quinones. nih.gov This dual effect of upregulating an activating enzyme (CYP1B1) while downregulating protective enzymes leads to a significant increase in the formation of depurinating DNA adducts, including 4-OHE2-1-N7-Gua. nih.gov

Table 2: Effect of Leptin on Estrogen-DNA Adduct Formation in MCF-7 Cells

| Treatment | 4-OHE1(E2)-1-N3 Adenine (B156593) (pmol/10⁶ cells) | 4-OHE1(E2)-1-N7 Guanine (pmol/10⁶ cells) |

|---|---|---|

| E2 alone | 0.0025 ± 0.0005 | 0.0025 ± 0.0005 |

| E2 + Leptin | 0.29 ± 0.04 | 1.05 ± 0.043 |

Data represents the mean ± standard deviation from experiments on breast cancer cells. nih.gov

Influence of pH and Environmental Conditions on Adduct Stability

The 4-OHE2-1-N7-Gua adduct is not chemically inert; its stability is influenced by environmental conditions, particularly pH. nih.govnih.gov Investigations into its chemical properties have revealed that the adduct can undergo further transformations, which is a critical consideration for its detection and biological significance. acs.org

Under neutral to alkaline conditions, the 4-OHE2-1-N7-Guanine adduct can be completely oxidized to an 8-oxo-guanine derivative. nih.govacs.org Furthermore, when the adduct is still part of the nucleoside (4-OHE2-N7-2'-deoxyguanosine), alkaline conditions can cause the imidazole (B134444) ring of the guanine to open. nih.gov This process, which follows C-8 oxidation, results in the formation of a formamidopyrimidine (Fapy) analogue. nih.govacs.org The formation of these oxidized derivatives is an important aspect of the adduct's chemistry and has implications for its toxicological profile. nih.gov

Table 3: Stability and Transformation of 4-OHE2-Guanine Adducts under Different Conditions

| Adduct Form | Condition | Transformation Product | Mechanism |

|---|---|---|---|

| 4-OHE2-1-N7-Guanine (depurinated adduct) | Neutral to Alkaline pH | 8-oxo-guanine derivative | Oxidation of the guanine moiety. nih.govacs.org |

| 4-OHE2-N7-2'-deoxyguanosine (nucleoside adduct) | Alkaline pH | Formamidopyrimidine (Fapy) analogue | C-8 oxidation followed by imidazole ring opening. nih.govnih.gov |

Molecular and Cellular Interactions of 4 Hydroxy Estradiol 1 N7 Guanine

DNA Adduct Characteristics

The formation of 4-hydroxy estradiol (B170435) 1-N7-guanine is a critical event in the genotoxicity of estrogens. This adduct is formed when estradiol-3,4-quinone (B1197220), a reactive metabolite of 4-hydroxyestradiol (B23129), covalently binds to the N7 position of guanine (B1146940) in DNA. nih.govnih.gov

Nature as a Depurinating Adduct

4-Hydroxy estradiol 1-N7-guanine is primarily known as a depurinating adduct. mdpi.comnih.govoup.com This means that the bond between the modified guanine base and the deoxyribose sugar in the DNA backbone is unstable. The positive charge on the imidazole (B134444) ring of the guanine, resulting from the adduction at the N7 position, weakens the N-glycosidic bond. nih.gov This inherent instability leads to the spontaneous cleavage of the bond, releasing the adducted guanine base from the DNA strand. This process leaves behind an apurinic site, a gap in the DNA sequence. nih.gov The depurination process is a key feature of the genotoxicity associated with this adduct. nih.gov

Downstream Molecular Modifications

Following its formation, the this compound adduct can undergo further chemical changes, leading to other modified bases.

Oxidation to 8-Oxo-Guanine Derivatives

Under neutral to alkaline conditions, this compound is susceptible to oxidation, leading to the formation of an 8-oxo-guanine derivative. nih.govnih.gov This oxidation occurs at the C8 position of the guanine moiety. nih.govnih.gov The resulting 8-oxo-guanine is a well-known mutagenic lesion. wikipedia.org It can mispair with adenine (B156593) during DNA replication, leading to G-to-T transversion mutations. wikipedia.org The formation of this oxidized adduct represents an alternative pathway of DNA damage stemming from the initial estrogen adduction. nih.gov

Formation of Formamidopyrimidine (fapy) Analogues

Under alkaline conditions, the 4-hydroxy estradiol 1-N7-2'-deoxyguanosine nucleoside adduct can undergo a different type of modification. The positive charge on the imidazole ring of the guanine can be attacked by a hydroxide (B78521) ion, leading to the opening of the imidazole ring. nih.gov This ring-opening event results in the formation of a formamidopyrimidine (fapy) analogue. nih.govnih.gov This process is another consequence of the C8 oxidation of the N7, N9-disubstituted guanine. nih.gov The formation of Fapy lesions further contributes to the complex spectrum of DNA damage initiated by estrogen metabolites.

Impact on Genomic Integrity

The formation of this compound and its subsequent downstream modifications have a significant impact on genomic integrity. The primary threat arises from the generation of apurinic sites through depurination. These lesions, if not accurately repaired by the base excision repair (BER) pathway, can lead to mutations, a key step in carcinogenesis. mdpi.com

Furthermore, the conversion of the initial adduct to 8-oxo-guanine introduces another potent mutagenic lesion into the genome. wikipedia.org The formation of Fapy analogues also represents a form of DNA damage that can interfere with normal cellular processes like DNA replication and transcription. The cumulative effect of these various DNA lesions underscores the genotoxic potential of estrogen metabolites and their role in compromising the stability of the genome.

Induction of Mutagenesis and Point Mutations

The formation of this compound is a critical step in a proposed genotoxic pathway for estrogens. This process begins with the oxidation of estradiol to 4-hydroxyestradiol, which is then further oxidized to estradiol-3,4-quinone. This quinone is a reactive electrophile that readily attacks DNA. scilit.com

The interaction between estradiol-3,4-quinone and DNA primarily results in the formation of adducts at the N7 position of guanine and the N3 position of adenine. mdpi.com These adducts, including 4-OHE2-1-N7Gua, are unstable and can be released from the DNA backbone through a process called depurination. mdpi.comnih.gov This loss of the DNA base creates an apurinic (AP) site, which is a premutagenic lesion. scilit.comnih.govnih.gov If these AP sites are not accurately repaired, they can lead to mutations during DNA replication. mdpi.com

Studies have shown that 4-hydroxyestradiol is mutagenic in various cell systems. For instance, in BB rat2 embryonic cells, multiple low-dose exposures to 4-hydroxyestradiol were found to be mutagenic. scilit.com The mutational spectrum induced by 4-hydroxyestradiol is characterized by a significant number of mutations at A:T base pairs, which is consistent with the ability of its quinone metabolite to form adducts at adenine bases. scilit.com This evidence supports the hypothesis that 4-hydroxyestradiol contributes to carcinogenesis through a genotoxic mechanism. scilit.com

| Experimental System | Key Findings |

| BB rat2 embryonic cells | Multiple low-dose exposures to 4-hydroxyestradiol induced mutations. |

| Mutational Spectrum Analysis | A significant proportion of mutations occurred at A:T base pairs. |

DNA Strand Breaks and Interstrand Crosslinks

The formation of this compound and its subsequent depurination to create apurinic sites is a major form of DNA damage. These apurinic sites, if not properly repaired, can lead to the formation of single-strand breaks (SSBs) during DNA replication. mdpi.com The accumulation of SSBs can, in turn, lead to more severe DNA damage in the form of double-strand breaks (DSBs). mdpi.com

The metabolic activation of 4-hydroxyestradiol to its quinone form, estradiol-3,4-quinone, is a key event in this process. This reactive metabolite can directly react with DNA to form various adducts. nih.gov While the primary adducts are the depurinating N7-guanine and N3-adenine adducts, the potential for other types of DNA damage, such as interstrand crosslinks, exists, although this is less characterized for this specific compound. The focus of much of the research has been on the mutagenic potential arising from the apurinic sites.

Chromosomal Aberrations and Genomic Rearrangements

The accumulation of DNA damage, including apurinic sites and strand breaks initiated by 4-hydroxyestradiol, can lead to broader genomic instability. mdpi.com This instability can manifest as chromosomal aberrations and genomic rearrangements. When the DNA damage response is overwhelmed or faulty, errors in DNA repair can result in large-scale changes to the chromosome structure.

Research has indicated that 4-hydroxyestradiol can induce malignant transformation of breast cells and tumorigenesis in animal models. nih.gov At a molecular level, it has been shown to compromise the function of the spindle-assembly checkpoint, which is crucial for proper chromosome segregation during cell division. nih.gov A compromised spindle-assembly checkpoint can lead to aneuploidy, a state of having an abnormal number of chromosomes, which is a hallmark of many cancers. This suggests that the genotoxic effects of 4-hydroxyestradiol extend beyond point mutations to include larger-scale genomic alterations.

| Type of Genomic Instability | Mechanism |

| Aneuploidy | Compromise of the spindle-assembly checkpoint function. nih.gov |

| Chromosomal Aberrations | Accumulation of unrepaired DNA damage leading to structural changes. |

Cellular Responses and Repair Mechanisms

Role of DNA Repair Pathways (e.g., Base Excision Repair) in Apurinic Site Processing

The primary mechanism for repairing the apurinic (AP) sites generated by the depurination of this compound adducts is the Base Excision Repair (BER) pathway. nih.gov BER is a critical cellular defense against DNA base damage. The process is initiated by an AP endonuclease, which recognizes the AP site and cleaves the phosphodiester backbone adjacent to the lesion. This is followed by the action of other enzymes that remove the baseless sugar, insert the correct nucleotide, and ligate the DNA strand, thus restoring the integrity of the DNA sequence.

The generation of AP sites by estrogen metabolites is a significant source of DNA base damage, making the BER pathway a crucial line of defense. nih.gov If the BER pathway is suboptimal or overwhelmed, the accumulation of AP sites can lead to mutations and genomic instability. nih.gov

Efficacy of DNA Repair in the Presence of this compound

The efficiency of DNA repair in the context of damage induced by 4-hydroxyestradiol is a critical determinant of cellular fate. While the BER pathway is in place to handle apurinic sites, high levels of adduct formation can potentially saturate or inhibit the repair machinery.

The formation of 4-OHE2-1-N7Gua and other adducts represents a significant challenge to the cell's repair systems. The continuous generation of these adducts can lead to a state of persistent DNA damage. The ultimate outcome for the cell depends on the balance between the rate of DNA damage and the capacity of the repair pathways to correct the lesions. In situations where the damage outpaces repair, the likelihood of mutations and genomic instability increases, which can contribute to the initiation and progression of cancer.

Cellular Phenotypic Changes (in vitro/animal models)

In vitro and in vivo studies have demonstrated that 4-hydroxyestradiol can induce significant phenotypic changes in cells. In human breast epithelial cells, 4-hydroxyestradiol has been shown to be mutagenic and to induce malignant transformation. nih.govmedchemexpress.com

Animal models have further substantiated these findings. For example, the injection of 4-hydroxyestradiol into the mammary glands of female ACI rats resulted in the formation of depurinating DNA adducts. nih.gov Furthermore, transgenic mice with high expression of CYP1B1, the enzyme responsible for producing 4-hydroxyestradiol, developed cancerous tissue in their mammary glands when stimulated with estrogen. nih.gov These studies provide strong evidence for the carcinogenic potential of 4-hydroxyestradiol and its ability to drive cellular transformation.

| Model System | Observed Phenotypic Changes |

| Human breast epithelial cells (in vitro) | Induction of mutations and malignant transformation. nih.govmedchemexpress.com |

| Female ACI rats (in vivo) | Formation of depurinating DNA adducts in mammary tissue. nih.gov |

| Transgenic mice (high CYP1B1 expression) | Development of cancerous mammary tissue with estrogen stimulation. nih.gov |

Effects on Gene Transcription and Expression

The formation of DNA adducts, such as this compound (4-OHE1-1-N7-Gua), is a critical event that can lead to gene mutations and initiate tumor development. researchgate.net This adduct is formed when the o-quinone of 4-hydroxyestrone (B23518) (4-OHE1) reacts with the N7 position of guanine in DNA. researchgate.net This reaction is a form of DNA damage that can disrupt normal gene transcription and expression.

Research indicates that the formation of such depurinating adducts can generate critical mutations that may lead to cancer. nih.gov Specifically, the reaction of catechol estrogen-3,4-quinones with DNA is hypothesized to be a key step in the initiation of certain cancers. nih.gov The resulting adducts, including 4-OHE1-1-N7-Gua, are rapidly lost from the DNA strand through the cleavage of the glycosyl bond, a process known as depurination. nih.gov This loss of a base can lead to errors during DNA replication and transcription if not properly repaired, thereby altering gene expression.

Studies have shown that treatment of human breast epithelial cells (MCF-10A) with 4-hydroxyestradiol (4-OHE2), a precursor to the formation of the guanine adduct, leads to the activation of the redox-sensitive transcription factor nuclear factor kappaB (NF-kappaB). nih.gov Furthermore, in human breast cancer cells (MCF-7), 4-OHE2 demonstrated a potent ability to increase the transcriptional activity of the estrogen receptor-alpha (ER-α), even more so than estradiol (E2) itself. nih.gov This highlights the compound's ability to directly influence the expression of estrogen-responsive genes.

Influence on Cell Proliferation and Transformation in Epithelial Cell Lines (e.g., MCF-10F, MCF-7)

The formation of 4-OHE1-1-N7-Gua is linked to processes that can drive cell proliferation and transformation. The precursor, 4-OHE2, has been shown to have significant effects on both non-cancerous and cancerous human breast epithelial cell lines.

In the non-tumorigenic human mammary epithelial cell line MCF-10F (a derivative of MCF-10A), treatment with 4-OHE2 has been shown to induce genotoxicity and cytotoxicity. nih.gov This suggests that the metabolic activation of estrogens to form DNA adducts can be a contributing factor to the initiation of carcinogenesis.

In the estrogen receptor-positive (ER+) human breast cancer cell line MCF-7, which is a widely used model for studying endocrine-responsive breast cancer, estrogens and their metabolites play a crucial role in cell proliferation. nih.govepa.govthieme-connect.de Research has demonstrated that 4-OHE2 possesses strong estrogenic activity, significantly increasing the activity of an estrogen-responsive reporter gene in MCF-7 cells. nih.gov This indicates that the formation of adducts from such metabolites could be associated with the sustained proliferative signaling that is a hallmark of cancer. Estrogen has been shown to enhance the viability and motility of MCF-7 cells through specific signaling pathways. nih.gov While direct studies on the proliferative effects of the isolated 4-OHE1-1-N7-Gua adduct are limited, the activity of its precursor, 4-OHE2, strongly suggests a role in promoting the proliferation and transformation of epithelial cells.

| Cell Line | Type | Key Findings Related to 4-Hydroxy Estradiol Metabolites |

| MCF-10A/F | Non-tumorigenic human mammary epithelial | 4-OHE2 induces cytotoxicity and oxidative stress. nih.gov |

| MCF-7 | Estrogen receptor-positive human breast cancer | 4-OHE2 exhibits potent estrogenic activity, stimulating ER-α transcriptional activity and proliferation. nih.gov |

Modulation of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The modulation of apoptosis is a key factor in cancer development and progression. The formation of DNA adducts like 4-OHE1-1-N7-Gua can trigger cellular stress responses that may lead to apoptosis.

In studies using the human mammary epithelial cell line MCF-10A, treatment with 4-hydroxyestradiol (4-OHE2) was found to induce apoptosis. nih.gov This was evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the disruption of the mitochondrial transmembrane potential, both of which are hallmarks of apoptosis. nih.gov The study also noted that this induction of apoptosis was linked to the generation of reactive oxygen species (ROS) during the metabolic cycling of 4-OHE2. nih.gov

Interestingly, the study also found that 4-OHE2 transiently activated pro-survival pathways, such as the NF-kappaB and ERK/MAPK signaling pathways. nih.gov Inhibition of these pathways exacerbated the cell death induced by 4-OHE2, suggesting a complex interplay between pro-apoptotic and pro-survival signals in response to this estrogen metabolite. nih.gov While the direct effect of the 4-OHE1-1-N7-Gua adduct on apoptosis has not been extensively detailed, the apoptotic response induced by its precursor highlights the cellular consequences of the DNA damage it represents.

Alterations in Cell Viability

The formation of 4-OHE1-1-N7-Gua and the metabolic processes that lead to it can significantly impact cell viability. Cell viability is a measure of the proportion of live, healthy cells in a population and can be affected by factors that induce cytotoxicity or inhibit proliferation.

Research has shown that 4-hydroxyestradiol (4-OHE2) elicits cytotoxicity in cultured human mammary epithelial cells (MCF-10A). nih.gov This cytotoxic effect was linked to oxidative stress, as it could be blocked by an antioxidant. nih.gov The generation of reactive oxygen species during the metabolism of 4-OHE2 is a likely contributor to this reduction in cell viability. nih.gov

| Cell Line | Effect of 4-Hydroxy Estradiol (4-OHE2) | Mediating Factors |

| MCF-10A | Decreased cell viability (cytotoxicity) | Oxidative stress, apoptosis induction. nih.gov |

| MCF-7 | Enhanced cell viability | Activation of ERα-ΔNp63-integrin β4 signaling pathway. nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 4-OHE1-1-N7-Gua | This compound |

| 4-OHE1 | 4-Hydroxyestrone |

| 4-OHE2 | 4-Hydroxyestradiol |

| E2 | Estradiol |

| NF-kappaB | Nuclear Factor kappa-light-chain-enhancer of activated B cells |

| ERK/MAPK | Extracellular signal-regulated kinases/Mitogen-activated protein kinases |

| PARP | Poly(ADP-ribose) polymerase |

| ROS | Reactive Oxygen Species |

| ER-α | Estrogen Receptor-alpha |

Analytical Methodologies for Detection and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of 4-Hydroxy Estradiol (B170435) 1-N7-Guanine due to its high sensitivity and specificity, which are essential for detecting the low levels of adducts typically found in biological samples.

Liquid chromatography-mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), are the most widely employed techniques for the quantification of 4-Hydroxy Estradiol 1-N7-Guanine. These methods involve the separation of the adduct from a complex biological matrix using liquid chromatography, followed by its ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific fragmentation patterns of the parent ion, which helps to eliminate interferences from the matrix and accurately identify and quantify the adduct.

Stable isotope dilution LC-MS/MS methods have been developed for enhanced accuracy, using a chemically identical, but heavier, version of the adduct as an internal standard. This approach corrects for any loss of the analyte during sample preparation and analysis, leading to more reliable quantification.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of chemical compounds. However, its application to this compound is less common than LC-MS. This is because GC-MS typically requires the analytes to be volatile and thermally stable. For a non-volatile and thermally labile compound like this DNA adduct, a derivatization step is necessary to increase its volatility and stability before it can be analyzed by GC-MS. This additional sample preparation step can introduce variability and potential for analyte loss.

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS. UPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for higher resolution, increased sensitivity, and faster analysis times. These features are particularly advantageous for the detection of low-abundance DNA adducts like this compound in complex biological samples. The improved chromatographic separation reduces ion suppression effects and allows for more accurate quantification.

Research has demonstrated the utility of UPLC-MS/MS in detecting and quantifying estrogen-DNA adducts in various biological matrices, including human breast tissue and urine. The high sensitivity of this method makes it suitable for studies investigating the link between estrogen metabolism, DNA damage, and cancer risk.

For applications requiring the utmost sensitivity, nano-liquid chromatography-nano-electrospray tandem mass spectrometry (nano-LC-nanoMS2) is employed. This technique operates at very low flow rates (nanoliters per minute), which significantly enhances ionization efficiency and, consequently, detection sensitivity. The use of nano-LC is particularly beneficial when sample amounts are limited. This method has been successfully applied to the analysis of DNA adducts, providing the capability to detect attomole levels of this compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating the this compound adduct from other cellular components prior to detection.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a well-established analytical technique. While it can be used to separate this compound from other compounds, its sensitivity and specificity are considerably lower than mass spectrometry-based methods. UV detection relies on the chromophoric properties of the analyte. While the guanine (B1146940) and estradiol moieties of the adduct absorb UV light, many other molecules in a biological sample also absorb at similar wavelengths, leading to potential interferences and a higher limit of detection.

For this reason, HPLC-UV is often used for the purification and isolation of the adduct, particularly when synthesizing standards or in preliminary analytical work, rather than for the quantification of the adduct in biological samples where concentrations are typically very low.

HPLC with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a powerful and sensitive method for the analysis of estrogens and their metabolites. researchgate.net While mass spectrometry is more commonly cited for the direct detection of the this compound adduct, HPLC-ECD is exceptionally well-suited for quantifying the parent catecholestrogens, such as 4-hydroxyestradiol (B23129), from which the adduct is formed. researchgate.net The principle of ECD is based on the electrochemical oxidation of the analyte at a specific potential, which generates a measurable current directly proportional to the analyte's concentration. researchgate.net

This technique offers high sensitivity, with reported limits of quantification for 17β-estradiol as low as 0.25 ng/mL in environmental water samples using a specific type of electrochemical detector (CoulArray). researchgate.net The method is recognized for its ability to determine and validate the levels of estrogens and catecholestrogens in samples like serum. researchgate.net Given that the catechol moiety of 4-hydroxyestradiol is the electroactive portion, HPLC-ECD provides the necessary sensitivity for detecting the precursor to the guanine adduct in complex biological samples. researchgate.netresearchgate.net

Advanced Sequencing and Mapping Approaches

To understand the impact of this compound on a genomic scale, researchers have developed advanced methods that move beyond simple quantification to map the precise locations of DNA damage.

Click-Probe-Seq and LC-MS2 for Genome-Wide Damage Mapping

A state-of-the-art technique known as Click-Probe-Seq combined with liquid chromatography-tandem mass spectrometry (LC-MS²) has been developed to create genome-wide maps of DNA damage induced by catechol estrogens. nih.govresearchgate.net This approach was used to identify the specific genes damaged by 4-hydroxy-17β-estradiol (4OHE2) in the chromatin of MCF-7 breast cancer cells. nih.govresearchgate.net

The research revealed that guanine nucleobases are the primary targets for adduct formation. nih.govresearchgate.net Furthermore, the damage is not random; it occurs preferentially in GC-rich, transcription-relevant domains of the genome. nih.govresearchgate.net A significant finding from this mapping approach is that the abundance of DNA damage shows a positive correlation with DNase hypersensitive sites, which are markers for accessible chromatin regions. nih.govresearchgate.net This suggests that 4OHE2 preferentially attacks these open areas of chromatin, which may extend beyond the typical estrogen receptor (ER) binding sites. nih.gov The Click-Probe-Seq/LC-MS² method provides the first-ever chromatin damage map induced by an endogenous metabolite, offering a new perspective on cancer research. nih.govresearchgate.net

Table 1: Key Findings from Click-Probe-Seq/LC-MS² Mapping

| Finding | Description | Source |

|---|---|---|

| Primary Target | Guanine nucleobases in GC-rich, transcription-relevant domains. | nih.govresearchgate.net |

| Location of Damage | Positively correlates with DNase hypersensitive sites (accessible chromatin). | nih.govresearchgate.net |

| Cell Model Used | MCF-7 human breast cancer cell chromatin. | nih.govresearchgate.net |

| Significance | Revealed the first chromatin damage map from an endogenous metabolite. | nih.gov |

Synthesis and Purification for Research Standards

The availability of pure, authenticated standards of this compound is essential for developing and validating quantitative analytical methods. nih.govnih.gov Researchers have established protocols for the chemical synthesis and purification of this adduct. nih.gov

The synthesis is typically carried out by modifying a previously published method. nih.gov It begins with the catechol estrogen, 4-hydroxyestradiol (4-OHE₂), which is oxidized to its reactive electrophilic form, estradiol-3,4-quinone (B1197220) (E₂-3,4-Q). nih.govnih.gov This oxidation is achieved using an agent like activated manganese dioxide. nih.gov The freshly generated quinone is then reacted with 2'-deoxyguanosine, leading to the formation of the 4-OHE₂-N7-guanine adduct. nih.gov Isotopically labeled versions of the adduct, for use as internal standards in mass spectrometry, can be synthesized using the same procedure with labeled 2'-deoxyguanosine. nih.gov

Purification of the synthesized adduct is critical to remove unreacted starting materials and byproducts. nih.gov This is accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a Zorbax C18 column, monitoring the elution at a wavelength of 291 nm. nih.gov The purity of commercially available standards is also typically verified by HPLC, with purities often exceeding 95%. lgcstandards.com

Table 2: Overview of Synthesis and Purification Protocol

| Step | Procedure | Reagents/Equipment | Source |

|---|---|---|---|

| Oxidation | 4-hydroxyestradiol is oxidized to estradiol-3,4-quinone. | Activated manganese dioxide, acetonitrile. | nih.gov |

| Adduct Formation | The quinone is reacted with 2'-deoxyguanosine. | 2'-deoxyguanosine, acetic acid in water. | nih.gov |

| Purification | The resulting mixture is purified to isolate the adduct. | Semi-preparative HPLC with a C18 column. | nih.gov |

| Purity Check | The final product's purity is assessed. | Analytical HPLC. | lgcstandards.com |

Considerations for Sample Preparation and Analysis in Biological Matrices (e.g., cell cultures, animal tissues, urine)

The analysis of this compound from biological sources requires specific sample preparation protocols to isolate the adduct and ensure its stability. researchgate.netnih.gov

Cell Cultures: For studies involving cell cultures, such as the genome-wide mapping in MCF-7 cells, the primary step is the isolation of chromatin from the cells. researchgate.net This allows for the direct analysis of DNA-bound adducts within the genetic material. researchgate.net

Animal Tissues: In experiments using animal-derived DNA, such as calf thymus DNA, the adduct can be formed in vitro by reacting the DNA with estradiol-3,4-quinone. nih.gov To process the sample, the DNA is precipitated from the solution using cold ethanol (B145695) and overnight incubation at -80°C. nih.gov After pelleting the DNA, the supernatant can be analyzed for adducts that may have been released. nih.gov

Urine: Urine is a key matrix for non-invasive biomarker studies in humans. nih.govnih.gov Analysis of 4-OHE₂-N7-guanine in urine requires a multi-step preparation. nih.gov A crucial first step is the addition of an isotopically labeled internal standard to the urine sample to allow for accurate quantification. nih.gov The sample then undergoes solid-phase extraction, for instance using an MCX column, to isolate and concentrate the adduct. nih.gov For mass spectrometry analysis, the isolated adducts are often derivatized, such as with dansyl chloride. nih.gov This process increases the molecular weight and enhances ionization efficiency, leading to improved sensitivity and a reduction in background noise during analysis. nih.gov

A critical consideration for all biological samples is the stability of the adduct itself. nih.govnih.gov Studies have shown that 4-OHE₂-N7-guanine is unstable under neutral to alkaline pH conditions, where it can be oxidized to other derivatives. nih.govnih.govacs.org Therefore, sample handling and storage conditions must be carefully controlled, often requiring acidification, to prevent the degradation of the target analyte before analysis. nih.gov

Implications in Disease Pathogenesis Mechanistic Studies

Association with Increased DNA Damage in Experimental Systems

The formation of 4-OHE2-1-N7Gua is intrinsically linked to increased DNA damage. This adduct is a depurinating adduct, meaning it is unstable and is spontaneously lost from the DNA backbone, leaving behind an apurinic site. oup.comnih.gov These apurinic sites are highly mutagenic if not properly repaired and can lead to the mutations that initiate cancer. oup.commdpi.com

In vitro experiments reacting estradiol-3,4-quinone (B1197220) with calf thymus DNA have confirmed the formation and subsequent depurination of the 4-OHE2-1-N7Gua adduct. nih.gov Furthermore, studies in various experimental systems have consistently shown that 4-OHE2 and its quinone can induce DNA damage, including single-strand breaks. bslonline.orgnih.gov The formation of these depurinating adducts, particularly 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade, constitutes the vast majority (>99%) of the total DNA adducts formed from the reaction of 4-OHE2 with DNA. nih.gov

Interplay with Cellular Detoxification Pathways (e.g., COMT, GST, NQO1)

The cell possesses several enzymatic pathways to detoxify reactive estrogen metabolites and mitigate their genotoxic effects. The balance between the activation of estrogens to reactive quinones and their detoxification is crucial in determining the risk of DNA damage.

Catechol-O-Methyltransferase (COMT): COMT is a key enzyme that deactivates catechol estrogens, including 4-OHE2, by methylating them to form less reactive methoxyestrogens. nih.govnih.gov This process blocks their oxidation to reactive quinones. nih.gov Inhibition of COMT in cell culture studies has been shown to lead to increased oxidative DNA damage and the formation of depurinating DNA adducts, highlighting the protective role of this enzyme. nih.gov Notably, the methylation of 2-OHE2 by COMT is faster than that of 4-OHE2, leading to a more rapid clearance of 2-OHE2 and contributing to its lower carcinogenicity. bslonline.org

Glutathione-S-Transferases (GSTs): GSTs detoxify reactive estrogen quinones by conjugating them with glutathione (B108866) (GSH). nih.govnih.gov This conjugation neutralizes the electrophilic nature of the quinones, preventing them from reacting with DNA. nih.gov In vivo studies in ACI rats have detected the formation of 4-OHE2-glutathione conjugates in mammary tissue, demonstrating the activity of this detoxification pathway. nih.gov

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1 is a phase II detoxification enzyme that can reduce estrogen quinones back to their catechol estrogen form. nih.govnih.gov This two-electron reduction is a detoxification step that prevents the quinones from participating in redox cycling and reacting with DNA. nih.gov The induction of NQO1 expression has been shown to be a protective mechanism against estrogen-induced DNA damage. nih.gov

The following table outlines the roles of key detoxification enzymes in the metabolism of 4-OHE2:

| Enzyme | Function |

| Catechol-O-Methyltransferase (COMT) | Methylates 4-OHE2 to form inactive methoxyestrogens, preventing quinone formation. nih.govnih.gov |

| Glutathione-S-Transferases (GSTs) | Conjugates reactive estrogen quinones with glutathione, neutralizing their reactivity. nih.govnih.gov |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Reduces estrogen quinones back to the less reactive catechol estrogens. nih.govnih.gov |

Future Directions and Research Opportunities

Exploration of Specific Target Genes and Chromatin Regions Susceptible to Adduction

While it is understood that the formation of 4-OHE2-N7-Gua occurs on guanine (B1146940) bases within the DNA, the specificity of this adduction at the gene and chromatin level remains an area ripe for investigation. It is hypothesized that certain genomic regions may be more susceptible to damage. For instance, research suggests that guanine-rich (GC-rich) sequences and regions of accessible chromatin are preferential targets for adduction. researchgate.net Future studies should aim to identify the specific genes and regulatory regions that are most vulnerable to the formation of 4-OHE2-N7-Gua. This could involve genome-wide mapping techniques to pinpoint adduction hotspots within the context of the entire genome. Understanding which genes are preferentially damaged is crucial, as adduction in tumor suppressor genes or oncogenes could have significant implications for cancer development.

Development of Novel Quantitative Approaches for Adduct Analysis

Accurate and sensitive quantification of 4-OHE2-N7-Gua is paramount for its validation as a biomarker of estrogen-induced DNA damage. Current methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been instrumental in detecting this adduct in biological samples, including human urine. nih.govnih.gov However, the development of novel and more refined quantitative approaches is a key research opportunity. This includes enhancing the sensitivity and specificity of existing mass spectrometric techniques and exploring new analytical platforms. Improved methods would allow for more precise measurements of adduct levels, even at very low concentrations, which is critical for early detection and risk assessment.

| Analytical Technique | Application in 4-OHE2-N7-Gua Analysis | Reference |

| HPLC-MS | Detection and quantification of 4-OHE2-N7-Gua in biological samples. | nih.gov |

| UPLC-MS/MS | Enhanced sensitivity and specificity for the analysis of estrogen-DNA adducts. | nih.gov |

Mechanistic Studies of Adduct Persistence and Repair Deficiencies

The persistence of 4-OHE2-N7-Gua in DNA is a critical determinant of its mutagenic potential. This adduct is known to be chemically unstable, particularly under neutral and alkaline conditions, which can lead to its depurination and the formation of an apurinic site—a highly mutagenic lesion. nih.govoup.com Furthermore, the adduct can be oxidized to form an 8-oxo-guanine derivative or a formamidopyrimidine (FAPy) analogue. nih.govnih.gov Future research should focus on the intricate interplay between the chemical instability of the adduct and the cellular DNA repair machinery.

It is crucial to elucidate which specific DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are involved in the recognition and removal of 4-OHE2-N7-Gua and its degradation products. mdpi.com Investigating how deficiencies in these repair pathways affect the persistence of the adduct will provide valuable insights into individual susceptibility to estrogen-related cancers. For instance, it is known that N7-guanine adducts can be converted to more persistent and mutagenic ring-opened FAPy lesions, which may require cellular repair for their removal. nih.govnih.gov

| Adduct State | Implication for Persistence and Repair | Reference |

| Depurination | Leads to the formation of mutagenic apurinic sites. | nih.govoup.com |

| Oxidation | Forms an 8-oxo-guanine derivative, another form of DNA damage. | nih.govnih.gov |

| FAPy formation | Creates a more stable lesion that may require active cellular repair. | nih.govnih.gov |

Investigation of Modulating Factors and Environmental Influences on Adduct Formation

The formation of 4-OHE2-N7-Gua is not a static process but is influenced by a variety of endogenous and exogenous factors. The metabolic activation of estradiol (B170435) to its reactive quinone form is a key step, and enzymes such as cytochrome P450 1B1 (CYP1B1) play a crucial role in this process. nih.gov Conversely, enzymes like catechol-O-methyltransferase (COMT) can detoxify the catechol estrogen precursor, thereby reducing adduct formation. nih.gov

Future research should systematically investigate the influence of various modulating factors on the levels of this adduct. This includes exploring the impact of genetic polymorphisms in metabolic enzymes like CYP1B1 and COMT. Environmental exposures, such as to dioxins, which can induce CYP1B1 expression, also warrant further investigation for their potential to increase adduct formation. oup.com Furthermore, the protective effects of dietary antioxidants, which can scavenge the reactive estrogen quinones, should be explored in more detail.

Elucidation of Broader Biological Consequences Beyond Genotoxicity

The primary biological consequence of 4-OHE2-N7-Gua formation is its genotoxicity, stemming from the creation of apurinic sites that can lead to mutations if not properly repaired. nih.govoup.com However, the broader biological ramifications of this adduct's presence in the genome are not fully understood.

Future studies should aim to elucidate the wider cellular responses to this form of DNA damage. For example, it is known that the precursor, 4-hydroxyestradiol (B23129), can induce oxidative stress and apoptosis in human mammary epithelial cells. nih.gov Research should investigate whether the 4-OHE2-N7-Gua adduct itself can trigger specific cellular signaling pathways, such as those involved in cell cycle arrest, apoptosis, or senescence, as a protective mechanism against the propagation of damaged DNA. nih.gov Understanding these broader biological consequences will provide a more complete picture of the role of this adduct in cellular homeostasis and disease.

Q & A

What experimental methodologies are recommended for detecting and quantifying 4-Hydroxy Estradiol 1-N7-Guanine in biological samples?

Basic Research Focus

To detect and quantify this compound, researchers should use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . This method ensures specificity due to the compound's structural complexity and low abundance in biological matrices. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from interfering biomolecules, ensuring minimal matrix effects .

- Calibration Standards : Prepare isotopically labeled internal standards (e.g., deuterated analogs) to correct for recovery variations .

- Validation : Assess accuracy, precision, and limits of detection (LOD) following FDA guidelines for bioanalytical method validation .

Advanced Consideration : For metabolic stability studies, combine radiolabeled tracers (e.g., ³H or ¹⁴C isotopes) with HPLC-MS/MS to track degradation pathways and quantify adduct formation in vitro .

How can researchers reconcile contradictory data on the genotoxic potential of this compound across different experimental models?

Advanced Research Focus

Contradictions in genotoxicity data often arise from model-specific variables (e.g., cell type, exposure duration) or methodological biases . To resolve these:

- Comparative Meta-Analysis : Use statistical tools (e.g., ANOVA or mixed-effects models) to assess variability across studies, controlling for factors like oxidative stress induction or DNA repair capacity in different cell lines .

- Mechanistic Validation : Employ Comet assays combined with γ-H2AX staining to differentiate direct DNA adduct formation from secondary oxidative damage .

- In Silico Modeling : Apply molecular dynamics simulations to predict adduct stability and repair kinetics, correlating findings with empirical data .

What are the critical considerations for designing in vivo studies to evaluate the carcinogenic risk of this compound?

Advanced Research Focus

In vivo models require rigorous design to account for hormonal and metabolic interactions:

- Animal Selection : Use aromatase-overexpressing transgenic mice to mimic human estrogen metabolism, ensuring relevance to hormonally driven cancers .

- Dosing Regimen : Administer this compound via subcutaneous implants to maintain stable plasma levels, avoiding peak-trough artifacts .

- Endpoint Analysis : Combine histopathology (e.g., tumor incidence) with LC-MS/MS quantification of DNA adducts in target tissues (e.g., mammary gland, liver) .

Pitfall Avoidance : Include sham-operated controls to distinguish compound-specific effects from endogenous estrogen fluctuations .

How should researchers optimize synthetic pathways for this compound to ensure reproducibility and purity?

Basic Research Focus

Synthesis protocols must prioritize stereochemical fidelity and minimal byproduct formation :

- Stepwise Functionalization : First synthesize the estradiol backbone via Sharpless epoxidation, followed by regioselective hydroxylation at the 4-position using cytochrome P450 mimics .

- Guanine Conjugation : Employ Mitsunobu reactions under anhydrous conditions to link the hydroxylated estradiol to N7-guanine, with purification via reverse-phase HPLC .

- Purity Validation : Use ¹H/¹³C NMR and high-resolution MS to confirm structural integrity, ensuring <5% impurities .

Advanced Consideration : For scalable synthesis, replace traditional column chromatography with continuous-flow microreactors to enhance yield and reduce oxidation .

What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Focus

Dose-response analysis must address non-linear kinetics and inter-individual variability:

- Hill Equation Modeling : Fit sigmoidal curves to estimate EC₅₀ values for DNA adduct formation, accounting for receptor saturation effects .

- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (e.g., NONMEM) to quantify variability in metabolic clearance across demographic subgroups .

- Bayesian Hierarchical Models : Integrate historical data (e.g., prior in vitro genotoxicity assays) to refine uncertainty intervals in low-sample-size studies .

Data Presentation : Report 95% confidence intervals for all parameters and include sensitivity analyses for key assumptions .

How can researchers validate the specificity of antibodies used in immunoassays for this compound?

Basic Research Focus

Antibody validation requires multi-tiered testing:

- Cross-Reactivity Screening : Test against structurally similar metabolites (e.g., 2-Hydroxy Estradiol, 4-Hydroxy Estrone) using competitive ELISA .

- Epitope Mapping : Employ surface plasmon resonance (SPR) to confirm binding affinity (KD) and kinetic rates (kon/koff) for the target adduct .

- In Situ Validation : Use immunohistochemistry in knockout models (e.g., CYP1B1⁻/⁻ mice) to verify absence of non-specific binding .

Advanced Consideration : Develop single-chain variable fragment (scFv) antibodies via phage display to enhance specificity for the N7-guanine adduct .

What strategies mitigate oxidative degradation of this compound during long-term storage?

Basic Research Focus

Stability protocols should address photolytic and thermal degradation:

- Lyophilization : Store the compound as a lyophilized powder under argon at -80°C, reconstituting in degassed solvents (e.g., methanol with 0.1% BHT) .

- Light Protection : Use amber vials and conduct stability tests under ICH Q1A guidelines to define shelf-life .

- Degradation Monitoring : Employ accelerated stability studies (40°C/75% RH) with periodic UPLC-MS analysis to track oxidation byproducts .

How should researchers integrate multi-omics data to elucidate the role of this compound in estrogen-driven carcinogenesis?

Advanced Research Focus

Multi-omics integration requires systematic data harmonization:

- Transcriptomics : Use RNA-seq to identify pathways (e.g., NRF2-mediated oxidative stress response) dysregulated by adduct accumulation .

- Metabolomics : Pair LC-MS-based metabolomics with stable isotope tracing to map metabolic flux alterations (e.g., glutathione depletion) .

- Epigenomics : Apply ChIP-seq to assess adduct-induced changes in histone modifications (e.g., H3K9 acetylation) at promoter regions of oncogenes .

Computational Integration : Use pathway enrichment tools (e.g., GSEA) and network analysis (Cytoscape) to identify cross-omics nodes driving carcinogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.